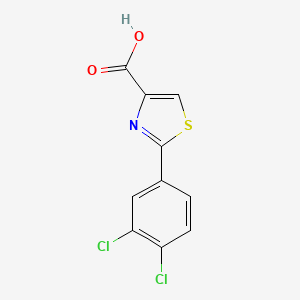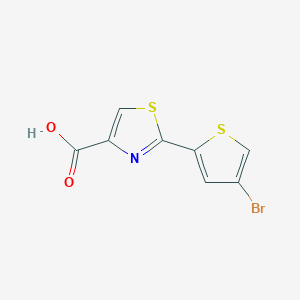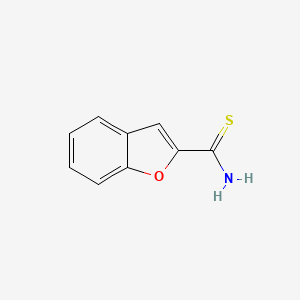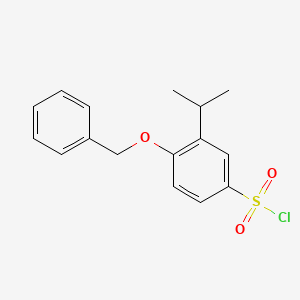![molecular formula C14H9BrClFO2 B1372422 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-07-6](/img/structure/B1372422.png)
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
“5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound used for proteomics research . It has a molecular weight of 343.58 and its molecular formula is C14H9BrClFO2 . The CAS Number of this compound is 1160250-07-6 .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride” is represented by the formula C14H9BrClFO2 . This indicates that the compound contains 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.Scientific Research Applications
Synthesis and Optimization
An Improved Method for Synthesizing Prasugrel Intermediate Zheng Min (2013) demonstrated an improved synthesis method for a prasugrel intermediate, highlighting the use of methylene chloride as a solvent and benzoyl peroxide as a reaction accelerator to achieve a product content of 96% and productivity of 83.9% Zheng Min, 2013.
Unexpected Formation and Synthesis
Unexpected One-Step Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions Begala, Caboni, Matos, and Delogu (2018) reported the unexpected formation of 3-benzoyl-2-phenylbenzofuran derivatives through the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides. The presence of electron-withdrawing groups in benzoyl chlorides led to higher yields of these derivatives Begala et al., 2018.
Antimicrobial Applications
Microwave-Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position was crucial for enhancing antimicrobial activity Desai, Rajpara & Joshi, 2013.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFCZBYXFCCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)